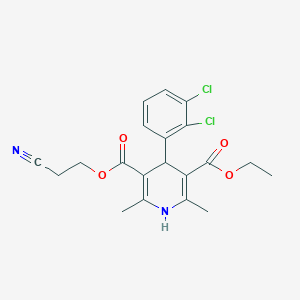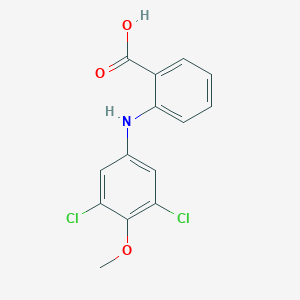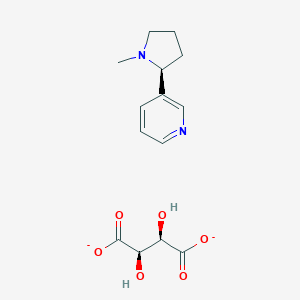
Dichloroglyoxime
説明
Synthesis Analysis
- Chlorine Gas-Free Synthesis : A novel approach for synthesizing Dichloroglyoxime involves using glyoxime and N-chlorosuccinimide in DMF, with a lithium chloride-based workup. This method avoids the use of toxic chlorine gas, historically used in its synthesis, offering a safer and more controlled laboratory procedure with comparable yields (Wingard, Guzmán, & Sabatini, 2016).
Molecular Structure Analysis
- Structural Features : While specific studies directly analyzing the molecular structure of this compound were not found, related research on molecular structures provides insights into techniques and approaches that could be applied. For instance, investigations on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of related compounds offer a methodology for analyzing similar chemical structures (Mary et al., 2014).
Chemical Reactions and Properties
- Reactivity with Transition Metals : this compound reacts with transition metals to form various complexes. For example, reactions with Ni(II), Cu(II), Co(II), and Fe(II) have been studied, highlighting its reactivity and potential applications in coordination chemistry (Kandaz et al., 2002).
Physical Properties Analysis
- Chromatographic Analysis : Techniques such as gas chromatography have been utilized for analyzing compounds related to this compound, suggesting similar methods could be applied for its physical property analysis. These techniques help in understanding the physicochemical properties of such compounds (Singh & Kulshrestha, 1997).
Chemical Properties Analysis
- Chemical Structure and Reactions : Research into the molecular structures of related compounds and their chemical reactions, such as chlorination and oxidation processes, can provide insights into the chemical properties and behavior of this compound. Studies on dioxins, for example, involve complex analytical procedures that could be relevant for this compound's analysis (Reiner, 2010).
科学的研究の応用
Bioassays and Biomarkers : Dichloroglyoxime is used in bioassays and biomarkers to evaluate potential dioxins and dioxin-like compounds in various environments, including waste recycling, food, humans, wildlife, and the general environment. This was detailed in the study "Combinatorial bio/chemical analysis of dioxin and dioxin-like compounds in waste recycling, feed/food, humans/wildlife, and the environment" by Behnisch, Hosoe, and Sakai (2001) (Behnisch, Hosoe, & Sakai, 2001).
Chemical Research : A synthesized form of diaminoglyoxime containing a diazadioxadithiacyclo macrobicycle, closely related to this compound, has potential applications in chemical research. This was explored in the study "First example of a ic-dioxime and its homo- and heteropentanuclear complexes containing a macrobicyclic moiety" by Gök, Ocak, and Şentürk (2001) (Gök, Ocak, & Şentürk, 2001).
Smooth Muscle and Atrium Effects : this compound (DCG) is known to cause concentration-dependent relaxation of epinephrine-contracted aortic and pulmonary artery rings, and tonification of tracheal rings. This was reported in "Effects of this compound on isolated guinea-pig smooth muscle and atrium" by Abdalla and Khalili (1992) (Abdalla & Khalili, 1992).
Thermal Behavior : The thermal behavior and kinetic study of this compound, particularly its decomposition in the 160-230°C temperature range, is crucial in understanding its stability and reactivity. This was the focus of the study "Thermal behaviour kinetic study of dihydroglyoxime and this compound" by Pourmortazavi, Kohsari, Teimouri, and Hajimirsadeghi (2007) (Pourmortazavi, Kohsari, Teimouri, & Hajimirsadeghi, 2007).
Synthesis Methods : A new method for synthesizing this compound, which employs glyoxime, N-chlorosuccinimide in DMF, and lithium chloride for high purity, provides a safer and more efficient approach than traditional methods. This was described in "A Chlorine Gas-Free Synthesis of this compound" by Wingard, Guzmán, and Sabatini (2016) (Wingard, Guzmán, & Sabatini, 2016).
Safety and Hazards
When handling Dichloroglyoxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用機序
Target of Action
Dichloroglyoxime primarily targets the enzyme lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria. This compound acts as an uncompetitive inhibitor of lysozyme, with a Ki of 52 µM .
Mode of Action
This compound interacts with lysozyme, leading to considerable inhibition of the enzyme’s activity . At high concentrations, there is a noticeable decrease in the tertiary fold of lysozyme, especially with this compound .
Biochemical Pathways
It is known that the compound interferes with the function of lysozyme, an enzyme involved in the immune response against bacterial infections . This could potentially affect various biochemical pathways related to immune response and bacterial cell wall degradation.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The interaction of this compound with lysozyme results in the inhibition of the enzyme’s activity . At high concentrations, this compound can cause a significant decrease in the tertiary structure of lysozyme . This could potentially lead to a decrease in the enzyme’s ability to break down bacterial cell walls, thereby affecting the immune response.
特性
IUPAC Name |
(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQVJAPIQPIIPF-IOBHVTPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\O)(\Cl)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2038-44-0 | |
| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloroglyoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)




